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Compound of Interest

(4_(111_
Compound Name: _ ) )
Difluoroethyl)phenyl)boronic acid

Cat. No.: B11909065

(4-(1,1-Difluoroethyl)phenyl)boronic acid is a specialized synthetic building block of
significant interest to researchers in medicinal chemistry and materials science. Its structure
combines the versatile reactivity of an arylboronic acid with the unique physicochemical
properties of the 1,1-difluoroethyl moiety. Arylboronic acids are foundational reagents in
modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-
Miyaura cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds.

[1]

The 1,1-difluoroethyl group is a key bioisostere, often used by medicinal chemists to replace
more metabolically labile groups, such as esters or ketones. Its introduction can profoundly
influence a molecule's properties by increasing metabolic stability, modulating lipophilicity
(logP), and altering acidity (pKa) of nearby functional groups. These modifications are critical in
optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide
provides a comprehensive technical overview of the properties, synthesis, and core
applications of (4-(1,1-Difluoroethyl)phenyl)boronic acid, designed for professionals in drug
development and chemical research.

Physicochemical and Spectroscopic Profile

While specific experimental data for this exact molecule is not broadly published, its properties
can be reliably inferred from closely related analogs and an understanding of its constituent
functional groups.
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Table 1: Physicochemical Properties

Property

Value | Description

Rationale /| Analog
Comparison

CAS Number

1215570-07-2

Sourced from chemical

supplier databases.

Derived from the chemical

Molecular Formula CsH9oBF20:2
structure.

) Calculated from the molecular

Molecular Weight 186.0 g/mol
formula.

Appearance White to off-white solid/powder.  Typical for arylboronic acids.
Sourced from chemical
supplier databases. This is
lower than many simple

Melting Point 143-148 °C ] ]
phenylboronic acids due to the
disruption of crystal packing by
the ethyl group.

Soluble in polar organic
solvents like methanol, DMSO,  General solubility profile for
Solubility and THF. Slightly soluble in functionalized phenylboronic
water and nonpolar solvents acids.[2]
like hexane.
The electron-withdrawing
nature of the difluoroethyl
group is expected to lower the
pKa ~8.0-8.5 pKa relative to unsubstituted

phenylboronic acid (pKa ~8.8),
making it a stronger Lewis
acid.[3][4]

Stability and Storage
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Like most boronic acids, (4-(1,1-Difluoroethyl)phenyl)boronic acid is susceptible to
dehydration to form its corresponding cyclic trimeric anhydride, known as a boroxine.[5][6] This
process is reversible upon exposure to water.

o Expert Insight: The formation of boroxine is an equilibrium process. While boroxines are also
competent coupling partners in Suzuki reactions, the presence of a mixture of the acid and
boroxine can complicate stoichiometry. Therefore, it is crucial to store the compound under
anhydrous conditions.

Storage Recommendations: Store in a tightly sealed container in a cool, dry, well-ventilated
place, protected from moisture and light.

Spectroscopic Characterization

The spectroscopic signature of this molecule is defined by its unique combination of aromatic,
ethyl, and fluoro groups.

» 'H NMR: Protons on the phenyl ring will appear as two doublets in the aromatic region (~7.5-
8.0 ppm). The methyl group (CHs) will appear as a triplet around 2.0 ppm due to coupling
with the two fluorine atoms.

e 19F NMR: A single resonance is expected for the two equivalent fluorine atoms. The chemical
shift for geminal difluoroalkyl groups typically appears in the range of -90 to -115 ppm
(relative to CFCI3).[7][8] This signal will be split into a quartet by the adjacent methyl protons.

o 1B NMR: The B nucleus is NMR active. For a neutral, sp2-hybridized arylboronic acid, a
broad signal is expected in the range of 26 to 30 ppm.[9][10] Upon complexation with a base
or diol, the boron center becomes sp3-hybridized, causing a significant upfield shift to the 1 to
7 ppm range.[10] This property is a useful diagnostic tool for monitoring reactions.[9]

Synthesis and Purification

The most common and reliable method for synthesizing arylboronic acids involves the reaction
of an organometallic reagent with a trialkyl borate ester, followed by hydrolysis.[11][12]
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Synthesis Workflow

1-(4-Bromophenyl)-1,1-difluoroethane
(Starting Material)

1. Mg or n-BulLi
2. Anhydrous Ether/THF

Organometallic Intermediate
(Grignard or Organolithium)

1. B(O-iPr)s
2.-78°C to RT

G&oronate Ester Intermediate)

Aqueous Acidic Workup
(e.g., HCI)

(4-(1,1-Difluoroethyl)phenyl)boronic acid
(Final Product)

Click to download full resolution via product page

Caption: General workflow for the synthesis of (4-(1,1-Difluoroethyl)phenyl)boronic acid.

Experimental Protocol: Synthesis
Objective: To synthesize (4-(1,1-Difluoroethyl)phenyl)boronic acid from 1-(4-

bromophenyl)-1,1-difluoroethane.

Materials:

e 1-(4-Bromophenyl)-1,1-difluoroethane

e n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

 Triisopropyl borate (B(O-iPr)s)
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Anhydrous tetrahydrofuran (THF)

Hydrochloric acid (HCI), 1 M aqueous solution

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa)
Procedure:

e Reaction Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir
bar, a rubber septum, and a nitrogen inlet. Allow to cool to room temperature under a stream
of dry nitrogen.

e Formation of Organolithium: Add 1-(4-bromophenyl)-1,1-difluoroethane (1.0 eq) to the flask
and dissolve in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

e Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal
temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.

« Borylation: To the organolithium solution, add triisopropyl borate (1.2 eq) dropwise. The
addition is exothermic; maintain the temperature at -78 °C.

 After the addition is complete, remove the cooling bath and allow the reaction to warm to
room temperature. Stir for an additional 2-4 hours.

e Hydrolysis (Workup): Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the
reaction by adding 1 M HCI. Stir vigorously for 30 minutes until two clear layers form.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl
acetate (3x). Combine the organic layers.

 Purification: Wash the combined organic layers with brine, dry over anhydrous MgSOa, filter,
and concentrate under reduced pressure. The crude product can be purified by
recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel column
chromatography.
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o Causality Behind Choices: Using n-BuLi at -78 °C is critical for efficient lithium-halogen
exchange while minimizing side reactions. Triisopropyl borate is often preferred over
trimethyl borate as it is less prone to forming multiple additions to the boron center.[11] The
acidic workup is necessary to hydrolyze the boronate ester to the desired boronic acid.

Key Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The primary utility of (4-(1,1-Difluoroethyl)phenyl)boronic acid is as a coupling partner in the
palladium-catalyzed Suzuki-Miyaura reaction. This reaction forges a new C-C bond between
the boronic acid's phenyl ring and an sp2-hybridized carbon of an organic halide or triflate.[13]
[14]

Mechanism and the Critical Role of the Base

The reaction proceeds through a well-established catalytic cycle.[1][13] A base is essential for
the reaction to proceed; it activates the boronic acid, making it more nucleophilic for the key
transmetalation step.[15][16][17][18] The base converts the neutral boronic acid into a more
reactive anionic boronate species (e.g., [ArB(OH)s3]~).[16]
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
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Objective: To couple (4-(1,1-Difluoroethyl)phenyl)boronic acid with a generic aryl bromide
(Ar-Br).

Materials:

(4-(1,1-Difluoroethyl)phenyl)boronic acid (1.2 eq)

Aryl bromide (Ar-Br, 1.0 eq)

Palladium catalyst (e.g., Pd(PPhs)s, 3-5 mol%)

Base (e.g., K2COs or Cs2C0Os3, 2.0-3.0 eq)

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

Reaction Setup: To a flask, add the aryl bromide (1.0 eq), (4-(1,1-
Difluoroethyl)phenyl)boronic acid (1.2 eq), and the base (e.g., K2COs, 2.0 eq).

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., Dioxane/Water) via
syringe. Bubble the inert gas through the solution for 10-15 minutes to ensure it is oxygen-
free.

Add the palladium catalyst (e.g., Pd(PPhs)4, 0.03 eq) to the flask under a positive pressure of
inert gas.

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the
reaction is complete (monitor by TLC or LC-MS).

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic
solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over MgSOQOea, filter, and
concentrate. Purify the crude product via column chromatography on silica gel.
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o Self-Validating System: The success of the protocol is validated by monitoring the
consumption of starting materials and the formation of the more nonpolar biaryl product via
TLC. A successful reaction shows a clear shift in polarity and high conversion. The choice of
a slight excess of boronic acid ensures complete consumption of the potentially more
valuable aryl halide.

Safety and Handling
Arylboronic acids are generally considered irritants and may be harmful if swallowed or inhaled.

Standard laboratory safety precautions should always be observed.

o Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a
lab coat. Handle the solid powder in a well-ventilated area or a fume hood to avoid dust
inhalation.

¢ Incompatibilities: Avoid strong oxidizing agents.

» Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

(4-(1,1-Difluoroethyl)phenyl)boronic acid stands as a valuable and highly functionalized
building block for modern organic synthesis. Its utility is primarily demonstrated in the robust
and versatile Suzuki-Miyaura cross-coupling reaction, allowing for the strategic introduction of
the metabolically stable 1,1-difluoroethylphenyl motif into complex molecular architectures. A
thorough understanding of its properties, handling requirements, and reaction mechanisms
enables researchers to effectively leverage this reagent in the development of novel
pharmaceuticals and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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